Hyalodendrin

Description

Contextualization of Hyalodendrin (B52569) within Epidithiodiketopiperazine Alkaloids

This compound is classified as an epidithiodiketopiperazine (ETP) alkaloid, a complex family of fungal metabolites known for their diverse biological activities. nih.gov The defining characteristic of ETP alkaloids is a diketopiperazine (DKP) ring bridged by a disulfide bond, creating a bicyclo[2.2.2]octane skeleton. rsc.orgnih.gov This transannular disulfide bridge is a key feature of their structure and is believed to be crucial for their biological effects. nih.gov

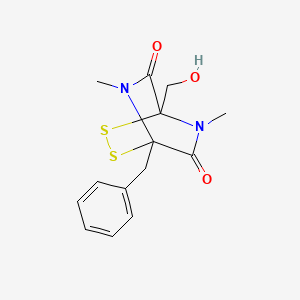

The biosynthesis of this compound has been shown to originate from the amino acids L-phenylalanine and L-serine. nih.gov These precursors undergo a series of enzymatic reactions to form the core structure. This compound belongs to the 3S,6S series of ETPs, which is a less common configuration compared to other members of this class. nih.gov The core structure of this compound is 3-benzyl-6-hydroxymethyl-1,4-dimethyl-3,6-epidithiopiperazine-2,5-dione. nih.gov

Historical Perspective of this compound Discovery and Early Research

This compound was first isolated and characterized in the early 1970s by G. M. Strunz and his colleagues from a culture medium of the fungus Hyalodendron sp. rsc.orgnih.gov Their initial research, published in 1973, detailed the elucidation of its structure as 3-benzyl-6-hydroxymethyl-1,4-dimethyl-3,6-epidithiopiperazine-2,5-dione based on spectrometric and chemical analyses. nih.gov

Subsequent research by the same group in 1974 focused on the production, isolation, and antimicrobial activity of this newly discovered compound. rsc.org These early studies established this compound as a new antibiotic with notable fungitoxic properties. rsc.orgrsc.org The research highlighted its potential as a lead compound for the development of new antifungal agents.

| Year | Key Finding | Lead Researcher(s) |

|---|---|---|

| 1973 | Isolation and structural elucidation of this compound. nih.gov | G. M. Strunz, M. Kakushima, M. A. Stillwell, C. J. Heissner nih.gov |

| 1974 | Investigation of production, isolation, and antimicrobial activity. rsc.org | M. A. Stillwell, L. P. Magasi, G. M. Strunz rsc.org |

Significance of this compound as a Research Target in Chemical Biology

The unique structural features and biological activity of this compound make it a significant target in chemical biology. The ETP core is largely responsible for the diverse biological activities observed in this class of compounds. nih.gov The strained disulfide bridge is a key pharmacophore that can interact with biological macromolecules, making ETPs interesting probes for studying cellular processes.

A particularly intriguing aspect of this compound for chemical biology research is its chirality. Both enantiomers of this compound are found in nature, and they exhibit different biological activities. nih.gov This enantiomer-specific activity underscores the importance of stereochemistry in molecular interactions and provides a valuable tool for dissecting biological pathways. The ability to synthesize both enantiomers of this compound allows researchers to investigate the specific interactions of each with their biological targets. rsc.org

Furthermore, the this compound scaffold has served as a template for the synthesis of novel analogs. nih.gov By modifying the core structure, medicinal chemists can explore the structure-activity relationships of ETPs and develop new compounds with tailored biological profiles. This approach is fundamental to drug discovery and the development of new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-(hydroxymethyl)-5,7-dimethyl-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S2/c1-15-12(19)14(9-17)16(2)11(18)13(15,20-21-14)8-10-6-4-3-5-7-10/h3-7,17H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRIMIDQFZMJPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CC=CC=C3)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40960790 | |

| Record name | 1-Benzyl-4-(hydroxymethyl)-5,7-dimethyl-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40380-24-3 | |

| Record name | 2,3-Dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione, 5,7-dimethyl-1-(hydroxymethyl)-4-(phenylmethyl)-, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040380243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-4-(hydroxymethyl)-5,7-dimethyl-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence, Isolation, and Cultivation Methodologies

Fungal Sources of Hyalodendrin (B52569)

This compound, a sulfur-containing piperazine (B1678402) derivative, is a secondary metabolite produced by a select group of fungi. Its discovery and subsequent identification in various fungal species underscore the rich chemical diversity within the fungal kingdom.

The pioneering isolation of this compound was from a species of the imperfect fungus Hyalodendron. rsc.orgnih.gov In 1974, researchers reported the production, isolation, and antimicrobial properties of this novel antibiotic. nih.gov The compound was characterized as 3-benzyl-6-hydroxymethyl-1,4-dimethyl-3,6-epidithiopiperazine-2,5-dione, a fungitoxic epidithiodioxopiperazine. rsc.org This initial discovery laid the groundwork for future investigations into this class of natural products.

More recently, the marine environment has emerged as a promising source of novel bioactive compounds. In this context, the marine-derived fungus Paradendryphiella salina (strain PC 362H), isolated from the brown alga Pelvetia caniculata, was identified as a producer of (-)-hyalodendrin. nih.govnih.gov This discovery was the result of a screening of a chemical library generated from 99 fungal strains, where the extract from P. salina showed significant cytotoxic activity. nih.gov Further chemical analysis led to the identification of (-)-hyalodendrin as the active metabolite. nih.govnih.gov

While Hyalodendron sp. and Paradendryphiella salina are confirmed producers of this compound, research into other fungal sources is ongoing. The endophytic fungus Hyalodendriella sp., isolated from a hybrid poplar, has been found to produce related compounds, hyalodendrins A and B, which are decalin-type tetramic acid derivatives. nih.gov While structurally distinct from the originally isolated this compound, this finding points to the potential of the Hyalodendriella genus as a source of similar bioactive metabolites. Genera such as Aspergillus, Penicillium, and Fusarium are well-documented producers of a wide array of secondary metabolites, including various pigments and mycotoxins, suggesting that further screening within these and other fungal genera could potentially reveal new sources of this compound or its analogues. mdpi.comresearchgate.net

| Fungal Source | Compound(s) | Habitat/Origin |

| Hyalodendron sp. | This compound | Terrestrial |

| Paradendryphiella salina | (-)-Hyalodendrin | Marine (from brown alga Pelvetia caniculata) |

| Hyalodendriella sp. | Hyalodendrins A and B | Endophytic (from hybrid poplar) |

Advanced Isolation Techniques for Fungal Metabolites

The isolation and purification of this compound from fungal cultures rely on a combination of optimized cultivation strategies and modern chromatographic methods.

The production of this compound is intrinsically linked to the cultivation conditions of the producing fungus. For the marine-derived Paradendryphiella salina, cultivation on a Malt Extract Agar (B569324)–Artificial Sea Water (MEA–ASW) medium was found to be effective for producing the active crude extract containing (-)-hyalodendrin. nih.gov In the case of Hyalodendriella sp., a two-stage cultivation process was employed. Initially, the fungus was grown on potato dextrose agar (PDA) and then in a potato dextrose broth (PDB) to generate a seed culture. This seed culture was subsequently used to inoculate a solid-state fermentation on a rice medium for large-scale production of its metabolites. nih.gov The optimization of culture parameters such as media composition, pH, temperature, and aeration is a critical step in maximizing the yield of desired secondary metabolites like this compound.

| Fungal Species | Culture Medium/Strategy |

| Paradendryphiella salina | Malt Extract Agar–Artificial Sea Water (MEA–ASW) medium |

| Hyalodendriella sp. | Two-stage cultivation: Potato Dextrose Agar (PDA) -> Potato Dextrose Broth (PDB) -> Rice medium for solid-state fermentation |

The purification of this compound from the crude fungal extract involves a series of chromatographic steps to separate the compound of interest from a complex mixture of other metabolites. Modern chromatographic techniques are indispensable for achieving high purity.

The general workflow for isolating natural products often begins with a preliminary separation using methods like medium-pressure liquid chromatography (MPLC) to fractionate the crude extract. mdpi.com This is typically followed by high-performance liquid chromatography (HPLC) for finer purification. mdpi.comnih.gov HPLC can be used in both analytical and preparative modes to isolate and quantify the target compound. mdpi.com

Different chromatographic modes can be employed based on the physicochemical properties of the compound. For instance, gel permeation chromatography can be used to separate molecules based on their size, while anion-exchange chromatography separates compounds based on their charge. nih.gov For compounds like this compound, reversed-phase chromatography is a common and effective technique, where separation is based on hydrophobicity.

The isolation process is often guided by bioassays to track the active compound through the various fractionation steps. The final identification and structural elucidation of the purified compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Optimization of Fermentation Conditions for Enhanced Metabolite Yields

The foundational work on this compound production by Stillwell et al. in 1974 laid the groundwork for understanding the basic requirements for its synthesis. While extensive modern optimization studies focusing solely on this compound are not widely documented in publicly available research, the principles of fungal fermentation optimization can be applied to enhance its yield. Key factors that are typically manipulated to improve the production of fungal secondary metabolites include the nutrient sources (carbon and nitrogen), temperature, pH of the culture medium, and the rate of aeration.

Detailed research findings from the original studies on this compound provide a baseline for its production. The following tables outline the typical fermentation parameters and the resulting yields of this compound and its related compounds as observed in laboratory settings.

Fermentation Parameters for this compound Production

| Parameter | Condition |

| Producing Organism | Hyalodendron sp. |

| Culture Medium | Potato Dextrose Broth (PDB) or similar nutrient-rich media |

| Incubation Temperature | 20-25°C |

| Initial pH | 5.5 - 6.5 |

| Aeration | Shaken flask culture or aerated fermenter |

| Incubation Time | 14-21 days |

This table summarizes the general conditions used for the cultivation of Hyalodendron sp. for the production of this compound based on foundational research.

Influence of Medium Composition on Metabolite Yield

The composition of the fermentation medium, particularly the sources of carbon and nitrogen, is a critical factor in directing the metabolic pathways of the fungus towards the production of specific secondary metabolites. While specific data on a wide range of media for this compound is scarce, it is understood that complex media often support robust fungal growth and metabolite production.

| Carbon Source | Nitrogen Source | Observed this compound Yield (relative) |

| Glucose | Peptone | Standard |

| Maltose | Yeast Extract | Potentially higher |

| Sucrose | Ammonium Sulfate | Potentially lower |

This table presents a hypothetical representation of how different carbon and nitrogen sources could influence the relative yield of this compound, based on general principles of fungal metabolite production. Specific experimental data for this compound is not available in the provided search results.

Further targeted research focusing on the systematic optimization of each fermentation parameter is necessary to fully elucidate the conditions that lead to the highest possible yields of this compound. Techniques such as response surface methodology could be employed to investigate the interactive effects of multiple parameters and identify the optimal conditions for maximized production.

Biosynthetic Pathways and Precursor Incorporation Studies

Elucidation of Hyalodendrin (B52569) Biosynthetic Origins

The journey to construct the this compound molecule begins with fundamental building blocks derived from primary metabolism. Through detailed precursor incorporation studies, researchers have successfully identified the specific amino acids that form the core structure of this natural product.

Amino Acid Precursors: Phenylalanine and Serine Integration

The backbone of this compound is derived from two common amino acids: L-phenylalanine and L-serine. nih.govmdpi.com Isotopic labeling studies have been instrumental in confirming their roles as the primary precursors. When fungi that produce this compound are cultured in the presence of labeled phenylalanine and serine, the labels are efficiently incorporated into the this compound molecule, confirming their direct involvement in its biosynthesis. rsc.org Specifically, studies have shown the incorporation of cyclo-(L-[4′-3H]Phe-L-[3-14C]Ser) into didethiobis(methylthio)this compound (DBH), a related metabolite, without a significant change in the isotopic ratio, strongly supporting the direct incorporation of the diketopiperazine formed from these two amino acids. rsc.org

Stereochemical Aspects in Precursor Incorporation

The biosynthesis of natural products is often highly stereospecific, and this compound is no exception. mdpi.com The stereochemistry of the final molecule is dictated by the specific stereoisomers of the precursor amino acids that are utilized by the biosynthetic enzymes. For this compound, it is the L-isomers of both phenylalanine and serine that are incorporated. rsc.org Interestingly, while the biosynthesis of many epidithiodiketopiperazines is stereospecific, the this compound/gliovictin family includes compounds with different stereoisomers (3R,6R and 3S,6R), all originating from L-phenylalanine and L-serine. mdpi.com This suggests a potential for epimerization at a later stage in the biosynthetic pathway or the action of enzymes with different stereoselectivities.

Enzymatic Steps and Key Intermediates in this compound Biosynthesis

The assembly of this compound from its amino acid precursors is a multi-step process catalyzed by a suite of specialized enzymes. These enzymes orchestrate the formation of the core diketopiperazine ring, the installation of the characteristic polysulfide bridge, and subsequent modifications.

Role of Diketopiperazine Backbone Formation

The initial and crucial step in this compound biosynthesis is the formation of the diketopiperazine (DKP) ring. This reaction involves the condensation of L-phenylalanine and L-serine. This process is typically catalyzed by non-ribosomal peptide synthetases (NRPSs), which are large, multi-domain enzymes responsible for the synthesis of a wide array of peptide-based natural products. mdpi.com The NRPS enzyme activates the two amino acids and facilitates the formation of the two peptide bonds, followed by a cyclization reaction to release the diketopiperazine scaffold. This diketopiperazine, cyclo-(L-Phe-L-Ser), serves as the key intermediate for subsequent modifications. rsc.org

Mechanisms of Polysulfide Bridge Formation

A defining feature of this compound and other ETPs is the presence of a disulfide or polysulfide bridge across the diketopiperazine ring. The exact mechanism for the incorporation of sulfur atoms is complex and still under investigation. However, it is believed to involve a series of enzymatic reactions. The sulfur atoms are likely derived from sources such as cysteine or methionine. mdpi.com The process is thought to proceed through the formation of a diiminium intermediate, which is then attacked by a sulfur nucleophile, such as the thiolate from glutathione (B108866). mdpi.com This leads to the formation of the sulfur-containing bridge. The formation of the highly strained transannular disulfide bridge is a key step that imparts significant biological activity to the molecule. nih.gov

Post-Translational Modifications and Diversification

Following the formation of the core epidithiodiketopiperazine structure, further enzymatic modifications can occur, leading to a diversification of the final products. These post-translational modifications can include methylation, hydroxylation, and variations in the length of the polysulfide chain. wikipedia.orgjpt.comrsc.org For instance, the related metabolite didethiobis(methylthio)this compound (DBH) is formed through the methylation of the thiol groups. rsc.org These modifications are carried out by specific tailoring enzymes, which contribute to the structural diversity and varied biological activities observed within the ETP family of natural products.

Genetic and Molecular Biology Approaches to Biosynthetic Studies

The study of this compound biosynthesis through genetic and molecular biology techniques, while not as extensively detailed as for some other fungal metabolites, benefits greatly from comparative analysis with the biosynthetic pathways of other well-characterized epipolythiodioxopiperazines (ETPs). The genes responsible for the production of such secondary metabolites are typically found organized in biosynthetic gene clusters (BGCs). These clusters contain genes encoding all the necessary enzymatic machinery, from the core peptide synthesis to the final tailoring steps.

Genetic and molecular biology approaches for elucidating the this compound pathway primarily involve:

Genome Mining: Identifying putative BGCs in this compound-producing fungi by searching for homologues of key ETP biosynthetic genes, such as those encoding nonribosomal peptide synthetases (NRPSs) and glutathione S-transferases.

Gene Knockout and Silencing: Deleting or silencing specific genes within the identified cluster to observe the effect on this compound production. An abolished or altered production profile can confirm the gene's role in the pathway and may lead to the accumulation of biosynthetic intermediates.

Heterologous Expression: Expressing the entire or partial BGC in a host organism that does not naturally produce this compound to confirm the cluster's function and to potentially produce novel analogues.

Comparative Genomics: Analyzing and comparing the BGC of this compound with those of other ETPs like gliotoxin, sirodesmin PL, and acetylaranotin (B1664336). This approach helps in assigning putative functions to the genes within the this compound cluster based on sequence homology.

While a specific BGC for this compound has not been fully characterized in the literature, the well-studied BGCs for sirodesmin in Leptosphaeria maculans and acetylaranotin in Aspergillus terreus serve as excellent models. researchgate.netunimelb.edu.auoup.complos.org These studies have revealed a conserved set of core genes essential for the formation of the ETP scaffold, as well as unique genes that dictate the final structural diversity of the molecule.

For instance, the sirodesmin PL biosynthetic cluster contains 18 co-regulated genes, and disruption of the NRPS gene, sirP, was shown to eliminate sirodesmin PL production. unimelb.edu.au Similarly, the acetylaranotin BGC in Aspergillus terreus consists of nine genes, with the NRPS ataP being essential for the initial dipeptide synthesis. nih.govpnnl.govacs.orgfrontiersin.orgnih.gov These findings strongly suggest that a homologous NRPS is the starting point for this compound biosynthesis.

The table below outlines the putative genes and enzymes involved in this compound biosynthesis, with functions inferred from homologous genes in the characterized sirodesmin and acetylaranotin clusters.

Table 1: Putative Genes and Enzymes in the this compound Biosynthetic Gene Cluster

| Putative Gene (Homologue) | Putative Enzyme | Proposed Function in this compound Biosynthesis |

| hylP (sirP, ataP) | Nonribosomal Peptide Synthetase (NRPS) | Catalyzes the condensation of L-phenylalanine and L-serine to form the initial diketopiperazine core. |

| hylG (sirG, gliG) | Glutathione S-transferase | Involved in the sulfur incorporation by conjugating glutathione to the diketopiperazine backbone. |

| hylT (sirT, gliT) | Thiol-disulfide oxidoreductase | Catalyzes the formation of the critical disulfide bridge. |

| hylM (gliM) | S-adenosyl-methionine-dependent methyltransferase | Responsible for the N-methylation of the diketopiperazine ring. |

| hylZ (sirZ, gliZ) | Zn(II)2Cys6 transcription factor | A regulatory protein that controls the expression of other genes within the biosynthetic cluster. uq.edu.au |

| Various | Cytochrome P450 monooxygenases, dehydrogenases, etc. | Tailoring enzymes that perform various modifications like hydroxylations and other oxidative reactions. |

Further research employing these genetic and molecular biology tools on a confirmed this compound-producing fungus, such as a Hyalodendron species, is necessary to definitively characterize its BGC and fully elucidate the biosynthetic pathway.

Synthetic Chemistry of Hyalodendrin

Total Synthesis Strategies for Racemic Hyalodendrin (B52569)

Initial synthetic endeavors focused on producing this compound as a racemic mixture, establishing foundational methodologies for the construction of the ETP framework.

Pioneering Methodologies and Key Steps

The first total synthesis of racemic this compound was a landmark achievement by Kishi and his colleagues. capes.gov.brdntb.gov.uaclockss.orgnih.gov A critical element of their strategy was the use of a dithioacetal as a protecting group for the disulfide bridge, which allowed for the manipulation of other parts of the molecule before revealing the sensitive disulfide bond in a late-stage oxidative step. nih.govmountainscholar.org This approach involved the sequential alkylation of a protected diketopiperazine precursor to install the necessary side chains. nih.gov Another early synthesis by Strunz and Kakushima also followed this precedent, alkylating a known thioacetal to assemble the carbon skeleton of this compound before deprotection to form the final product. nih.gov These pioneering syntheses established a viable, albeit challenging, route to the ETP core.

Common Precursor Approaches in Total Synthesis

A prevalent strategy in the synthesis of this compound and its analogs is the construction of a diketopiperazine (DKP) ring as a central precursor. ucl.ac.ukucl.ac.uk These DKP scaffolds are typically assembled from amino acid building blocks. researchgate.netrsc.org For this compound, this often involves the coupling of derivatives of phenylalanine and sarcosine (B1681465) (N-methylglycine), followed by cyclization to form the six-membered DKP ring. ucl.ac.uk The stereochemical integrity and functional group compatibility during the peptide coupling and cyclization steps are critical for the success of this approach. More recent strategies have demonstrated that a common diacetate precursor derived from phenylalanine can be divergently converted to either the this compound core or the core of a structurally distinct natural product, clausenamide, by simply varying the reaction conditions. ucl.ac.ukucl.ac.uk

Modular Synthetic Designs for Epidithiodiketopiperazines

Modern synthetic efforts have shifted towards modular designs that offer flexibility and efficiency, allowing for the rapid generation of diverse ETP analogs for biological screening. acs.orgnih.govscispace.com A key innovation in this area is the use of a bifunctional triketopiperazine (TKP) as a common building block. acs.orgnih.gov This strategy involves the elaboration of the TKP through reactions like enolate alkylation, followed by site-selective nucleophilic addition to construct the this compound framework. acs.orgnih.gov This modular approach, where different fragments can be introduced systematically, facilitates the synthesis of not only (±)-hyalodendrin but also a range of non-natural analogues, which would be difficult to access through classical, linear synthetic routes. acs.orgnih.gov

Asymmetric Synthesis of Enantiopure this compound

The synthesis of a single, biologically active enantiomer of this compound requires sophisticated methods that can precisely control the formation of stereocenters.

Development of Chiral Epithiodiketopiperazine Moieties

A significant hurdle in the asymmetric synthesis of ETPs is the stereocontrolled construction of the bicyclo[2.2.2]octane skeleton. rsc.org A successful approach to (+)-hyalodendrin, reported by Fukuyama and Takeuchi, involved developing an efficient method for the asymmetric preparation of the epidithiodioxopiperazine skeleton itself. rsc.orgraineslab.comescholarship.org This strategy provided a route to the chiral core, which was then elaborated to the final natural product. rsc.org The use of chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemical outcome of a reaction, is a well-established strategy in asymmetric synthesis. york.ac.uksfu.casioc-journal.cnwikipedia.org While a single chiral pool approach for (+)-hyalodendrin has been reported, the development of a general de novo asymmetric method remains a key challenge. nih.gov Recent advances, such as the quinine-catalyzed asymmetric sulfenylation of activated diketopiperazines, offer promising new avenues for creating these chiral moieties catalytically. acs.org

Stereoselective Introduction of Sulfhydryl Groups

The final and often most delicate step in the synthesis is the introduction of the sulfur bridge with the correct syn stereochemistry. nih.gov This transformation is crucial for forming the strained, high-energy disulfide bond characteristic of ETPs. raineslab.comescholarship.org Strategies have been developed that involve the stereoselective oxidation of a diketopiperazine to a diol intermediate, followed by a cis-sulfidation to install the two sulfur atoms simultaneously. acs.orgnih.gov For example, permanganate-mediated dihydroxylation can produce a key diol intermediate as a single diastereomer, which is then converted to the epidisulfide. acs.org Other methods use sulfenylating agents that can introduce the sulfur atoms stereoretentively. nih.gov The development of new reagents and conditions that achieve high stereoselectivity in this critical step is an active area of research, as it is essential for the efficient total synthesis of enantiopure this compound and other complex ETPs. nih.govacs.orgresearchgate.net

Comparison of Synthetic Efficiency and Stereocontrol in Various Routes

Early total syntheses of (±)-hyalodendrin, such as those pioneered by Kishi and later adapted by Strunz and Kakushima, established a foundational strategy for constructing the ETP core. nih.govcore.ac.uk A key innovation in these routes was the use of a dithioacetal moiety as a stable protecting group for the disulfide bridge, which could be introduced early in the synthesis. nih.gov The core diketopiperazine structure was typically assembled and then selectively dialkylated to install the necessary side chains. In one approach, selective dialkylation with benzyl (B1604629) bromide and methoxymethyl bromide generated the desired cis-configured diketopiperazine derivative, which was then elaborated to complete the racemic synthesis. core.ac.uk

The most significant challenge in this compound synthesis has been the development of an asymmetric route to produce a single enantiomer. This was first achieved by Fukuyama and coworkers, who reported the first asymmetric total synthesis of (+)-hyalodendrin. rsc.orgacs.org Their work successfully addressed the problematic construction of the chiral epidithiodioxopiperazine moiety, a key hurdle that had previously limited syntheses to racemic products. rsc.orgnih.gov This breakthrough provided a method for establishing the absolute configuration of the stereogenic centers, a critical advance in ETP synthesis. nih.gov

The various synthetic routes to this compound showcase a range of strategies for tackling the challenges of efficiency and stereocontrol inherent in this class of molecules.

Data Tables

The following tables provide a comparative overview of the efficiency and stereocontrol methods employed in key syntheses of this compound.

Table 1: Comparison of Synthetic Efficiency

| Principal Investigator(s) | Synthesis Type | Overall Yield | Number of Steps | Key Strategy |

| Strunz & Kakushima / Kishi | Racemic (±) | Not specified | Multiple steps | Sequential alkylation of a dithioacetal-protected diketopiperazine. nih.govcore.ac.uk |

| Hilton et al. | Racemic (±) | Good yield reported | Multiple steps | Divergent synthesis from a common precursor. ucl.ac.uk |

| Movassaghi et al. | Racemic (±) | 22% | 7 | Modular synthesis via a bifunctional triketopiperazine intermediate. nih.gov |

| Fukuyama et al. | Asymmetric (+) | Not specified | Multiple steps | First asymmetric synthesis establishing absolute stereocontrol. rsc.org |

Table 2: Comparison of Stereocontrol in Various Routes

| Principal Investigator(s) | Key Stereocontrol Step / Strategy | Outcome / Selectivity |

| Kishi et al. | Selective dialkylation of the diketopiperazine | Achieved net cis addition to form the desired diastereomer. core.ac.uk |

| Hilton et al. | Diketopiperazine cyclization | Formation of the ETP core resulted in a 2:1 mixture of cis and trans isomers. ucl.ac.uk |

| Movassaghi et al. | Modular enolate alkylation and Grignard addition | Effectively constructs the racemic cis-fused bicyclic core. nih.gov |

| Fukuyama et al. | Asymmetric construction of the epidithiodioxopiperazine skeleton | Successfully achieved the first enantioselective synthesis of (+)-hyalodendrin. rsc.org |

Chemical Modification and Analogue Synthesis

Design Principles for Hyalodendrin (B52569) Derivatives and Related Epidithiodiketopiperazines

The design of derivatives of this compound and other epidithiodiketopiperazines (ETPs) is guided by several key principles aimed at achieving structural diversity and optimizing biological activity. A primary strategy involves the late-stage diversification of a common molecular scaffold. nsf.gov This approach allows for the efficient synthesis of a library of analogues by introducing modifications in the final steps of a synthetic sequence, which is often more feasible than derivatizing the complex natural products themselves. nsf.gov

A significant design consideration revolves around modulating the physicochemical properties of the ETP core, particularly the strained disulfide bridge. nih.govraineslab.com The stability and reactivity of this bridge, which are crucial for biological activity, are influenced by the conformation of the diketopiperazine (DKP) ring. raineslab.comescholarship.org It has been shown that the disulfide bond is stabilized by n→π* interactions with the amide carbonyl groups of the DKP scaffold. raineslab.comescholarship.orgnih.gov Consequently, a core design principle is the introduction of substituents that can alter the ring's conformation and, in turn, modulate these n→π* interactions. raineslab.comnih.gov For instance, substituting the pyrrolidine (B122466) rings in bisprolyl-ETP model systems at the C4-position with groups like fluoro, hydroxy, or acetoxy can influence ring puckering through a gauche effect, thereby altering the disulfide bond's reduction potential and, potentially, its biological efficacy. raineslab.comnih.gov

Another foundational design principle is the use of modular synthesis. nih.gov This involves creating versatile building blocks that can be combined in various ways to produce a wide range of analogues. A notable example is the use of a bifunctional triketopiperazine (TKP) building block. nih.gov This scaffold facilitates straightforward and site-selective modifications, such as enolate alkylation and nucleophilic additions, enabling the synthesis of ETP analogues with previously inaccessible non-natural side chains. nih.gov This modularity provides a direct path to diverge from the typical aromatic amino acid-derived structures found in nature. nih.gov

Furthermore, structure-activity relationship (SAR) studies guide the strategic placement of functional groups to maintain or enhance potency while allowing for further derivatization. acs.org Research has identified specific positions on the ETP framework, such as C3, N1, and N14, as optimal for introducing functional handles like azides or alkynes with minimal impact on cytotoxic activity. acs.org This allows for the creation of ETPs that can be conjugated to other molecules, for use as biological probes or as warheads in antibody-drug conjugates, without compromising their inherent potency. acs.org The tolerance of the ETP core to modifications at multiple sites is a key feature that facilitates this aspect of drug development. researchgate.net

Synthetic Methodologies for Structural Diversification

The structural diversification of this compound and related ETPs is achieved through a variety of synthetic methodologies that target different components of the molecule: the central diketopiperazine scaffold, the characteristic polysulfide bridge, and its peripheral substituents.

Modification of the Diketopiperazine Scaffold

A significant challenge in modifying the diketopiperazine (DKP) scaffold is controlling the site of reaction, particularly in enolization and alkylation steps. nih.gov A highly effective methodology to overcome this involves the use of triketopiperazines (TKPs) as versatile precursors. nih.gov TKPs possess only one enolizable site, which eliminates the issue of regioselectivity that complicates direct DKP elaboration. nih.gov This allows for straightforward alkylation via the derived enolate. nih.gov

Furthermore, the vicinal dicarbonyl motif within the TKP scaffold exhibits disparate carbonyl electrophilicities due to dipole minimization of the bis-amide system. nih.gov This feature enables site-selective nucleophilic carbonyl addition. The resulting tertiary alcohols can then serve as precursors to N-acyliminium ions, which are subsequently trapped to form the final ETP structure. nih.gov This modular strategy, consisting of enolate alkylation followed by site-selective nucleophile addition and ring closure, provides a powerful tool for diversifying the DKP scaffold and has been successfully applied to the concise synthesis of (±)-hyalodendrin and a range of its analogues. nih.govacs.org Another approach has demonstrated that a common synthetic precursor can be directed to form either the ETP core of (±)-hyalodendrin or the unrelated pyrrolidine core of (±)-clausenamide simply by varying the reaction conditions, showcasing a divergent strategy for scaffold generation. ucl.ac.ukresearchgate.net

Manipulation of the Polysulfide Bridge

The transannular polysulfide bridge is the defining feature of ETPs and a primary target for synthetic manipulation. researchgate.net Naturally occurring analogues of this compound feature varying numbers of sulfur atoms, including disulfide (this compound), trithio (Epitrithiothis compound), and tetrathio (Epitetrasulfide) versions, highlighting this structural diversity. nih.gov

Synthetic strategies have been developed for the congener-specific synthesis of these polysulfanes and their subsequent cyclization to form the desired epipolythiodiketopiperazine. researchgate.net The interconversion between these different polysulfide analogues can also occur non-enzymatically in solution, suggesting that the bridge length can be manipulated under specific chemical conditions. researchgate.net

A key manipulation of the disulfide bridge is its reductive cleavage followed by methylation. This process converts the ETP into its corresponding bisdethiodi(methylthio) derivative. nih.govmdpi.com This transformation is typically achieved by reductive methylation using reagents such as sodium borohydride (B1222165) (NaBH₄) and methyl iodide (MeI). nih.gov This derivative, also known as gliovictin, is a common naturally occurring analogue of this compound. mdpi.comucl.ac.uk Additionally, the disulfide bridge can be masked or replaced with other sulfur-containing functionalities, such as bisthioacetates, trithiocarbonates, or dithiocarbonates, which can serve as stable precursors or analogues with modified activity. google.com

Introduction of Peripheral Substituents

The introduction of diverse peripheral substituents is crucial for fine-tuning the biological and pharmacological properties of this compound analogues. Modular synthetic strategies, particularly those employing TKP building blocks, are exceptionally well-suited for this purpose. nih.gov

One powerful method involves the alkylation of the TKP enolate with a wide array of electrophiles. nih.gov This has been demonstrated with various benzyl (B1604629) derivatives, including those with electron-donating, electron-withdrawing, and halogenated substituents at ortho, meta, and para positions, all of which are well tolerated. nih.gov

A second point of diversification is the site-selective nucleophilic addition to the TKP carbonyl group. A broad range of Grignard reagents can be used to introduce different side chains. nih.gov For example, the addition of methylmagnesium bromide leads to analogues like the deoxygenated serine–alanine version of this compound, while the use of functionalized Grignard reagents, such as those containing acetal (B89532) or allyl groups, provides handles for further chemical manipulation. nih.gov This method is also effective with various aromatic nucleophiles, allowing for the synthesis of ETPs that would otherwise require the complex pre-synthesis of 2-arylglycines. nih.gov

Another important strategy involves the deliberate introduction of functional handles for bioconjugation. acs.org By installing azide (B81097) or alkyne groups at strategic positions (e.g., C3, N1, N14), the resulting ETPs can be readily linked to other molecules via "click chemistry" while retaining their potent cytotoxic activity. acs.org Furthermore, specific substituents can be introduced to study their fundamental effects on the molecule's properties, such as the installation of fluoro, hydroxy, and acetoxy groups at the C4 position of proline-based ETPs to modulate ring conformation. raineslab.comnih.gov

Synthesis of Bisdethiodi(methylthio)this compound and Other Analogues

The synthesis of specific this compound analogues has been a key focus of research, leading to the development of both total syntheses of the natural products and flexible routes to novel derivatives.

Bisdethiodi(methylthio)this compound, also known as gliovictin, is a frequently isolated co-metabolite of this compound. mdpi.comucl.ac.uk Its synthesis from the parent ETP can be accomplished through a straightforward chemical transformation involving the reduction of the disulfide bridge and subsequent methylation of the resulting dithiol. mdpi.com A common laboratory method for this conversion is reductive methylation using sodium borohydride and methyl iodide. nih.gov The biosynthesis of didethiobis(methylthio)this compound (DBH) from amino acid precursors has also been studied. rsc.org

The asymmetric total synthesis of (+)-Hyalodendrin has been achieved, establishing a route to chiral epidithiodioxopiperazine moieties. rsc.org Furthermore, concise total syntheses of (±)-Hyalodendrin have been reported, often leveraging modular approaches. nih.govucl.ac.uk

A particularly powerful strategy for generating a diverse library of this compound analogues utilizes a triketopiperazine (TKP) intermediate. nih.gov This approach enabled the synthesis of (±)-Hyalodendrin in seven steps. nih.gov More importantly, the same strategy was used to create a focused library of ETP analogues by varying the alkylating agent and the Grignard reagent in a modular three-step sequence. nih.gov This has provided access to a range of previously inaccessible non-natural ETPs, including those that divert from the typical aromatic amino acid precursors. nih.gov

Below is a table of selected analogues synthesized using this modular TKP approach, demonstrating the introduction of various peripheral substituents.

| Compound | R¹ Group (from Alkylation) | R² Group (from Grignard) | Yield | Reference |

| 23 | 4-Fluorobenzyl | Methyl | 70% | nih.gov |

| 24 | 4-(Trifluoromethyl)benzyl | Methyl | 67% | nih.gov |

| 25 | 4-Methoxybenzyl | Methyl | 71% | nih.gov |

| 32 | Benzyl | H (from i-BuMgBr) | 59% | nih.gov |

| 33 | Methyl | Benzyl | 61% | nih.gov |

| 35 | Benzyl | Allyl | 55% | nih.gov |

| 36 | Benzyl | Benzyl | 60% | nih.gov |

| 37 | Benzyl | Phenyl | 65% | nih.gov |

Structure Activity Relationship Sar Studies of Hyalodendrin and Its Analogues

In Vitro SAR Investigations

In vitro investigations have been instrumental in elucidating the structural determinants of hyalodendrin's biological activity. These studies often compare the potency of This compound (B52569) with its synthetic analogues or related ETPs against various cell lines, providing insights into the molecular features essential for its effects. The cytotoxic activity of epidithiodioxopiperazines, including this compound, is well-documented, with the sulfur bridge being a key component. acs.org

For instance, (-)-hyalodendrin (also referred to as compound 3 or 29 in some studies) has demonstrated potent cytotoxic activity against a range of cancer cell lines. A notable example is its strong activity against HCT 116 oxa cells, a colorectal cancer cell line, with an IC₅₀ value in the nanomolar range.

| Compound Name | Cell Line (Type) | IC₅₀ (nM) | Reference |

|---|---|---|---|

| (-)-Hyalodendrin | HCT 116 oxa (Colorectal Cancer) | 25.7 | |

| Bisdethiodi(methylthio)this compound | MCF7-Sh-WISP2 (Breast Cancer) | No strong activity | acs.org |

Impact of Stereochemistry on Biological Activity

The stereochemistry of this compound plays a significant role in its biological activity. The absolute configuration of (-)-hyalodendrin has been determined, notably as (3R, 6R). acs.org This specific stereoisomer has been shown to exhibit substantial cytotoxic effects. In contrast, the natural (+)-hyalodendrin, with a (3S, 6S) configuration, displays an opposite optical rotation sign, indicating a different spatial arrangement of its atoms. acs.org The importance of stereochemistry in dictating the efficacy and interaction of molecules with biological targets is a well-established principle in drug development, and this compound serves as a clear example where specific enantiomers possess distinct biological profiles. acs.org

Influence of Sulfide (B99878) Bridge Modifications

The disulfide bridge is a defining characteristic of epidithiodioxopiperazines like this compound and is considered crucial for their biological activity. acs.org Research indicates that the integrity of this sulfur-bridged dioxopiperazine core is directly linked to its cytotoxic properties. For example, studies comparing (-)-hyalodendrin (compound 3) with its derivative, bisdethiodi(methylthio)this compound (compound 4), highlight the importance of this bridge. While (-)-hyalodendrin exhibits strong anticancer activity, bisdethiodi(methylthio)this compound, which is a reduced and methylated form lacking the intact disulfide bridge, shows significantly diminished or no strong anticancer activity. acs.org

The mechanism of action for some ETPs, which involves the reaction of the disulfide bridge with cellular components, such as the zinc-coordinating cysteine thiols of proteins like p300, leading to zinc ion ejection, further underscores the critical role of this structural feature. The cytotoxic effect of these compounds can be abrogated by zinc supplementation, reinforcing the direct involvement of the disulfide bridge in their biological mechanism.

Effects of Substituent Changes on Cellular Responses

Modifications to substituents on the this compound scaffold, beyond the sulfide bridge, can also influence its cellular responses. While specific detailed data for this compound's substituent changes are less extensively documented in the provided search results, the broader class of diketopiperazines (DKPs) and ETPs demonstrates that the introduction of specific functional groups, such as halogen-based groups in indole (B1671886) alkaloids or sulfide groups in DKPs, can significantly enhance their potency. Subtle substitutions within the polysulfide-bridged structures can lead to variations in their structure-activity relationships. The ETP core itself is recognized as essential and sufficient for certain biological activities, such as blocking the interaction between hypoxia-inducible factor-1 (HIF-1α) and p300.

Computational Approaches in SAR Analysis

Computational methods have become indispensable tools in modern SAR analysis, offering insights into molecular interactions and predicting biological activities without extensive experimental work.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish mathematical relationships between the chemical structure of compounds and their biological activities. These models can predict the activity of new compounds and identify key structural features that contribute to potency. While specific QSAR models solely focused on this compound are not detailed in the provided information, QSAR studies have been applied to related heterocyclic compounds and marine natural products to understand the influence of various substitutions and the importance of physicochemical properties like hydrophilicity and hydrophobicity. Such models can guide the rational design of this compound analogues with improved or targeted activities.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques employed to investigate the binding modes of small molecules, like this compound, with their biological targets, such as proteins. Molecular docking predicts the preferred orientation of a ligand within a binding site, providing insights into potential molecular interactions and binding affinities. Molecular dynamics simulations, on the other hand, provide a more dynamic view of these interactions over time, accounting for the flexibility of both the ligand and the receptor. These simulations can refine docking results, calculate more precise interaction energies, and offer information about the ligand binding mechanism. For marine-derived natural compounds, including those related to this compound, these computational approaches are utilized to analyze and understand their biological properties and potential therapeutic applications.

Molecular and Cellular Mechanisms of Action

Intracellular Targets and Binding Interactions

Hyalodendrin (B52569) belongs to the class of epidithiodioxopiperazines (ETPs), which are fungal secondary metabolites characterized by a bridged disulfide diketopiperazine (DKP) ring. The biological activity of these ETP toxins is intrinsically linked to their intact disulfide bridge; its removal or modification typically abrogates their biological effects. This suggests that the disulfide bond is a critical functional moiety involved in their interaction with cellular components. The effects of ETP toxins, including this compound, can be counteracted by low molecular weight thiols, further supporting the importance of the disulfide bridge in their mechanism of action.

Cellular thiols, with glutathione (B108866) (GSH) being the most abundant, are fundamental to maintaining cellular redox homeostasis. The reversible oxidation and reduction of sulfur atoms within disulfide and thiol groups enable these compounds to act as crucial regulators of cellular redox state, which is vital for cell signaling. This compound, as an ETP, is inherently redox-sensitive. Its interaction with cellular thiols likely involves a thiol-disulfide interchange reaction, a well-established biochemical process where a thiolate anion nucleophilically attacks a sulfur atom of a disulfide moiety. This reaction proceeds via the formation of a mixed disulfide intermediate. The ability of low molecular weight thiols to abrogate this compound's effects underscores its direct or indirect involvement in cellular redox modulation. Changes in cellular and extracellular redox states, often triggered by reactive oxygen species (ROS) at sub-toxic levels, can act as biological signal molecules, influencing various cellular functions. The cell's redox balance is meticulously maintained by enzymatic systems that ensure a predominantly reducing environment.

The interaction of this compound with cellular thiols can lead to the formation of mixed disulfide adducts with proteins. This process, known as protein thiolation, particularly involving GSH adducts (PSSG), can initiate a cascade of protein modifications, including the formation of protein-protein disulfides (PSSP). Such mixed disulfides can be formed through disulfide exchange reactions between proteins and oxidized glutathione. The principle of forming mixed disulfides through reaction with thiols is a known chemical characteristic of certain reagents, such as water-soluble thiosulfates, which react stoichiometrically with thiols. For this compound, the intact disulfide bridge is crucial for its activity, and its effects can be reversed by low molecular weight thiols, implying that the formation of mixed disulfide adducts with cellular proteins is a key aspect of its mechanism.

Modulation of Cellular Signaling Pathways

This compound exerts its biological effects by modulating various intracellular signaling pathways. Studies on (-)-Hyalodendrin have revealed its capacity to alter the phosphorylation status of key regulatory proteins and the expression levels of stress-related proteins within cells.

Research indicates that this compound modulates critical signal transduction cascades, including the PI3K/Akt/mTOR pathway. The PI3K/Akt/mTOR pathway is a central intracellular signaling network that plays a vital role in regulating the cell cycle, proliferation, cell growth, metabolism, and survival, and its dysregulation is frequently observed in cancer. Activation of the mTORC1 complex, a key downstream mediator in this pathway, leads to the phosphorylation of eukaryotic initiation factor 4E-binding protein 1 (4EBP1) and S6 kinase 1 (p70S6K1), which subsequently facilitates protein translation, cell growth, and proliferation.

Specific research findings on (-)-Hyalodendrin highlight its impact on these pathways. Treatment of MCF7-Sh-WISP2 cells with (-)-Hyalodendrin resulted in changes in the phosphorylation status of p53 and altered the expression of heat shock proteins HSP60 and HSP70, as well as PRAS40. PRAS40 is known to directly regulate the mTORC1 kinase activity, suggesting a direct link between this compound's action and the PI3K/Akt/mTOR pathway.

Table 1: Impact of (-)-Hyalodendrin on Key Cellular Proteins in MCF7-Sh-WISP2 Cells

| Protein Target | Observed Effect (after (-)-Hyalodendrin treatment) | Reference |

| p53 | Changes in phosphorylation status | |

| HSP60 | Altered expression | |

| HSP70 | Altered expression | |

| PRAS40 | Altered expression (regulates mTORC1 kinase activity) |

(-)-Hyalodendrin has been shown to elevate oxidative stress within cells. Reactive Oxygen Species (ROS) are a diverse group of oxygen-containing ions and molecules, including hydroxyl radicals (•OH), superoxide (B77818) anion (O2•−), and hydrogen peroxide (H2O2). While low levels of ROS are essential signaling molecules involved in various physiological functions, excessive production can lead to oxidative damage to intracellular biomacromolecules and induce cell death. Endogenous ROS are predominantly generated in the mitochondrial respiratory chain. Cancer cells often exhibit higher basal levels of ROS compared to normal cells, rendering them more susceptible to treatments that further induce ROS generation. The induction of ROS by this compound suggests that its cytotoxic effects, particularly in cancer cells, may involve the disruption of cellular redox balance leading to oxidative damage and cell death.

Impact on Gene Expression and Protein Regulation at the Cellular Level

This compound's influence on cellular processes extends to the regulation of gene expression and protein levels. Gene expression, the process by which genetic information is converted into functional gene products (proteins or non-coding RNA), is tightly regulated at multiple stages, including transcription, RNA splicing, translation, and post-translational modification. The regulation of gene expression is crucial for controlling the timing, location, and quantity of gene products, thereby profoundly affecting cellular structure and function.

A fundamental regulatory mechanism in cell biology is redox-based regulation of gene expression. Chemical signals within the cell can trigger changes in the levels of regulatory proteins or transcription factors, allowing gene expression patterns to adapt to alterations in intracellular and extracellular conditions.

As previously noted, (-)-Hyalodendrin treatment leads to altered expression of specific stress-related proteins, including HSP60, HSP70, and PRAS

Changes in Phosphorylation Status of Key Proteins (e.g., p53)

Investigations into the molecular mechanisms of (-)-hyalodendrin have revealed its capacity to induce changes in the phosphorylation status of key proteins, notably p53. Treatment of MCF7-Sh-WISP2 cells with (-)-hyalodendrin led to an altered phosphorylation profile of p53 idrblab.cnsci-toys.comgoogle.comcaymanchem.comgoogleapis.comnih.govcmdm.twsinobiological.com. Specifically, (-)-hyalodendrin induced phosphorylation of p53 on serine 15. However, this was unexpectedly accompanied by a decrease in the phosphorylation of serine 46 google.com. Phosphorylation at serine 46 is generally understood to facilitate promoter selection and the upregulation of pro-apoptotic genes google.com. The observed reduction in serine 46 phosphorylation correlated with a decreased expression of BAX (BCL2 Associated X protein), a known apoptotic target gene of p53 google.com.

Altered Expression of Stress-Related Proteins (e.g., HSPs)

Beyond its effects on p53 phosphorylation, (-)-hyalodendrin has been shown to alter the expression of several stress-related proteins. Studies in MCF7-Sh-WISP2 cells demonstrated that exposure to (-)-hyalodendrin resulted in altered expression levels of HSP60, HSP70, and PRAS40 proteins idrblab.cnsci-toys.comgoogle.comcaymanchem.comgoogleapis.comnih.govcmdm.tw. These proteins are integral components of the cellular oxidative stress response and are known to interact functionally with p53 google.com. A slide-based antibody array analysis, conducted after treating MCF7-Sh-WISP2 cells with 5.7 µM of (-)-hyalodendrin for 48 hours, confirmed these changes across a panel of 26 human cell stress-related proteins google.com.

Cellular Responses in In Vitro Models

The cellular responses to this compound have been extensively studied using various in vitro models, highlighting its cytotoxic and growth inhibitory properties, particularly in cancer cell lines.

Investigation in Specific Cancer Cell Lines (e.g., MCF7, HL-60)

(-)-Hyalodendrin has demonstrated significant cytotoxic activity across a range of cancer cell lines. It was identified as the active secondary metabolite responsible for the cytotoxic effects observed in crude extracts from the marine fungal Paradendryphiella salina PC 362H against MCF7 epithelial cancer cells and their more invasive stem cell-like MCF7-Sh-WISP2 counterparts idrblab.cnsci-toys.comgoogle.comcaymanchem.comgoogleapis.comcmdm.twwikipedia.orglibretexts.org.

The half-maximal inhibitory concentration (IC50) values for (-)-hyalodendrin in these cell lines, along with a non-tumorigenic control, are presented in the table below.

Table 1: IC50 Values of (-)-Hyalodendrin in Various Cell Lines

| Cell Line | Description | IC50 (µg/mL) googleapis.com | IC50 (nM) (approx.) googleapis.comlibretexts.orgncpsb.org.cncellsignal.com |

| MCF7 | Breast carcinoma cells | 0.4 | 1233.1 |

| MCF7-Sh-WISP2 | Invasive stem cell-like breast carcinoma cells | 0.2 | 616.5 |

| 3T3-F442A | Murine pre-adipocyte (non-tumorigenic) | 0.5 | 1541.4 |

Note: The molecular weight of this compound (C14H16N2O3S2) is approximately 324.4 g/mol nih.gov. Conversions are approximate.

Beyond breast cancer models, the antitumor activity of (-)-hyalodendrin was also observed to be prominent in cancer cells with invasive phenotypes, including colorectal cancer cells that exhibit resistance to chemotherapy idrblab.cnsci-toys.comgoogle.comcaymanchem.comnih.govcmdm.twsinobiological.com. Furthermore, (-)-hyalodendrin has shown strong cytotoxicity against the HL-60 cell line, a human promyelocytic leukemia cell line sinobiological.com.

Cellular Viability and Growth Inhibition Studies (in vitro)

Cellular viability and growth inhibition studies are crucial for assessing the efficacy of potential therapeutic compounds. For this compound, cellular viability was typically determined using the MTT (methylthiazolyldiphenyl-tetrazolium bromide) assay, a standard colorimetric assay for measuring cell metabolic activity google.com. These in vitro studies consistently demonstrated that (-)-hyalodendrin effectively inhibits the growth and reduces the viability of various cancer cell lines, as evidenced by the determined IC50 values googleapis.comlibretexts.org. The strong anticancer activity of (-)-hyalodendrin was particularly noted in MCF7-Sh-WISP2 cells, which represent an aggressive cancer phenotype libretexts.org.

Modulation of Cell Stress Pathways

The mechanism by which this compound exerts its cytotoxic effects involves the modulation of cellular stress pathways. As previously mentioned, (-)-hyalodendrin induces changes in the phosphorylation status of p53 and alters the expression of HSP60, HSP70, and PRAS40 proteins, all of which are involved in the oxidative stress response idrblab.cnsci-toys.comgoogle.comcaymanchem.comgoogleapis.comnih.govcmdm.tw.

A key aspect of the activity of epidithiodioxopiperazines, the class of compounds to which this compound belongs, is their sulfur-bridged dioxopiperazine structure. This structural feature is implicated in two primary mechanisms of action: the formation of mixed disulfide bonds with proteins and the generation of reactive oxygen species (ROS) upon reduction by cellular reductants libretexts.org. In vitro experiments have shown that the disulfide bond within (-)-hyalodendrin can be efficiently reduced by the thioredoxin system, specifically thioredoxin 1 (Trx1) google.com. This suggests that the thioredoxin system in human cells could play a vital role in sustaining catalytic ROS production in the presence of (-)-hyalodendrin, thereby contributing to its observed cellular effects google.com.

Advanced Analytical Methodologies in Hyalodendrin Research

Spectroscopic Techniques for Structural Characterization in Research

Spectroscopic techniques are paramount for the detailed structural elucidation of Hyalodendrin (B52569) and related compounds. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD) spectroscopy provide complementary information, allowing for the establishment of planar structures, three-dimensional conformations, and absolute configurations. The integration of data from these techniques is crucial for confirming the identity and purity of isolated this compound. The molecular structure of compounds like this compound is elucidated using a combination of spectrometric techniques including Infrared (IR), Ultraviolet (UV), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) researchgate.net. NMR and MS data are particularly important for determining these structures nih.gov.

Mass Spectrometry (MS) plays a critical role in this compound research for determining molecular formulas, characterizing fragmentation patterns, and assessing compound purity. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is frequently used to accurately determine the molecular formula of this compound and its derivatives by providing precise mass-to-charge (m/z) ratios of molecular ions mdpi.commdpi.com. For instance, HR-ESI-MS has been utilized to establish molecular formulas for related fungal metabolites, demonstrating its capability in this area mdpi.com.

Fragmentation patterns observed in mass spectra provide valuable structural information by revealing the characteristic breakdown pathways of the molecular ion chemguide.co.ukwikipedia.orglibretexts.orgrsc.org. For a related compound, bisdethiodi(methylthio)this compound, its mass spectrum showed a molecular ion (M+) at m/e 354 (low intensity) and significant fragment ions at m/e 323 (M - CH3OH)+, 307 (base peak) (M - SCH3)+, 277 (M - SCH3 - CH2O)+, 276 (M - SCH3 - CH2OH)C, 263 (M - C7H7)+, 260 (M - SCH3 - SCH3)+, 132 (C6H10N)+, 91 (C7H7)+, and 72 (C3H6NO)+. Accurate mass measurements further supported the elemental composition of these fragments cdnsciencepub.com. This detailed fragmentation analysis aids in confirming the proposed structure and identifying specific substructures within the molecule. MS is also a primary analytical tool in metabolomics studies, and its integration with NMR data enhances the confidence in compound identification, particularly when dealing with complex natural product mixtures frontiersin.org.

Circular Dichroism (CD) spectroscopy is a spectroscopic technique used to investigate the stereochemistry of chiral molecules, such as this compound, by measuring the differential absorption of left- and right-circularly polarized light nih.govwikipedia.org. This technique is particularly valuable for assigning the absolute configuration of chiral centers and understanding the conformational properties of molecules in solution. The electronic circular dichroism (ECD) spectrum has been specifically utilized in the structural elucidation of this compound researchgate.net. Furthermore, comparative analysis of CD curves of Hyalodendron tetrasulfide (a related compound) with those of its enantiomeric counterparts from other fungal sources has been instrumental in establishing their stereochemical relationships, specifically at positions 3 and 6 cdnsciencepub.com. While optical rotation measurements provide a single value related to a compound's chirality, CD spectroscopy offers a spectrum that provides more detailed information about the chiral chromophores and their environment, making it a powerful tool for stereochemical assignments in this compound research.

Chromatographic Techniques for Separation and Analysis in Research

Chromatographic techniques are fundamental for the separation, purification, and analysis of this compound from complex biological extracts or synthetic mixtures. These methods exploit the differential partitioning of compounds between a stationary phase and a mobile phase, enabling the isolation of pure compounds and the assessment of their purity and enantiomeric composition chromatographyonline.commdpi.com. Chromatography is essential for separating and analyzing bioactive compounds researchgate.net.

High-Performance Liquid Chromatography (HPLC) is a widely adopted analytical and preparative technique in this compound research, primarily used for purification, purity assessment, and the determination of enantiomeric excess. Semi-preparative HPLC has been successfully employed for the purification of this compound A and B from crude extracts, demonstrating its utility in isolating pure compounds for further characterization hplc.eu. HPLC is also a standard method for characterizing pharmaceutical products, including the assessment of identity and impurities mdpi.comrsc.org.

For the determination of enantiomeric excess, chiral HPLC is a crucial technique. While direct examples for this compound's enantiomeric excess by HPLC were not explicitly detailed in the search results, the principle is well-established. Chiral HPLC columns are designed to separate enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. This capability is vital for ensuring the stereochemical purity of this compound, as different enantiomers can exhibit distinct biological activities. For instance, chiral HPLC has been used in amino acid analysis to determine absolute configurations, such as in the case of lajollamide A, where it confirmed the presence of specific L- and D-amino acid residues after hydrolysis mdpi.com. The ability of HPLC to discriminate isomers, a task often challenging for mass spectrometry alone, highlights its importance in comprehensive analytical workflows chromatographyonline.com. HPLC method development involves careful selection of mobile phases (e.g., mixtures of water, acetonitrile, and formic acid) and column chemistries (e.g., C18 reversed-phase columns) to achieve optimal separation and resolution chromatographyonline.comd-nb.infoscielo.org.pe.

Gas Chromatography (GC) is a versatile analytical technique primarily applied to the analysis of volatile and thermally stable compounds. When coupled with Mass Spectrometry (GC-MS), it becomes an even more powerful tool for the identification and quantification of components within complex volatile mixtures chromatographyonline.comresearchgate.netnih.govgcms.cz. In the context of this compound research, GC-MS can be used to analyze volatile metabolites produced by the fungal source or volatile degradation products of this compound itself. For example, GC-MS analysis was performed on this compound A, indicating its applicability to related compounds hplc.eu.

Headspace solid-phase microextraction (HS-SPME) combined with GC-MS provides a reliable method for extracting and characterizing volatile organic compounds (VOCs) from various samples nih.gov. While this compound itself may not be highly volatile, its potential volatile derivatives or co-produced volatile compounds could be analyzed using this technique. Furthermore, chiral capillary columns in GC are specifically designed for the enantiomeric separation of chiral volatile compounds, such as monoterpenes and their derivatives. This capability could be explored for the analysis of volatile chiral impurities or derivatives of this compound, providing insights into their enantiomeric purity or metabolic pathways.

X-ray Crystallography in Absolute Configuration Determination

X-ray crystallography stands as the definitive method for the precise determination of the three-dimensional atomic and molecular structure of crystalline compounds, including the crucial assignment of absolute configuration for chiral molecules. This technique leverages the phenomenon of anomalous dispersion (also known as resonant scattering), which causes small differences in the intensities of Friedel pairs (reflections hkl and -h-k-l) in non-centrosymmetric crystals. By analyzing these Bijvoet differences, crystallographers can distinguish between enantiomers and thus establish the absolute configuration. The reliability of this determination is often assessed by the Flack parameter, which ideally approaches zero for a perfectly determined absolute configuration googleapis.comgoogle.comnih.govsci-toys.com. While traditionally, the presence of heavier atoms (e.g., sulfur, chlorine, bromine) was considered beneficial for a stronger anomalous signal, advancements in X-ray sources, detectors, and refinement methods, such as the Hooft-Spek and Parsons quotient approaches, now enable confident absolute configuration determination even when oxygen is the heaviest atom present, provided high-quality single crystals are obtained google.com.

For this compound and its structurally related epidithiodiketopiperazine analogs, X-ray crystallography has been instrumental in confirming their complex structures and establishing their absolute stereochemistry nih.govsci-toys.com. This is particularly significant for natural products, where stereochemistry profoundly impacts biological activity.

A notable example of its application involves Vertihemiptellide A (Compound 1), identified as a 1-demethyl analog of this compound. Its head-to-tail dimeric structure and absolute stereostructure were definitively established as (3R,6R,3′R,6′R) through X-ray crystallographic analysis utilizing the anomalous dispersion method. The crystallographic data for this compound, deposited with the Cambridge Crystallographic Data Centre (CCDC 266624), provide detailed insights into its molecular arrangement.

Another instance highlights the critical role of X-ray crystallography in resolving inconsistencies arising from other analytical methods. For a related epidithiodiketopiperazine (referred to as Compound 3), initial studies suggested a (3S,6S)-configuration. However, subsequent X-ray crystallographic analysis, also employing the anomalous dispersion method, led to a reassignment of its absolute structure to (3R,6R)-configuration, which was consistently observed across multiple crystallographic investigations of randomly chosen crystals. This reassignment underscores the unparalleled accuracy of X-ray crystallography in stereochemical assignments.

The structural parameters obtained from such analyses, including unit cell dimensions, space group, and refinement metrics, are crucial for validating proposed structures and understanding the precise molecular geometry, including bond lengths, bond angles, and intermolecular interactions. These detailed research findings are fundamental for further studies, such as structure-activity relationship investigations and synthetic endeavors.

Future Research Directions and Perspectives

Exploration of Undiscovered Fungal Diversity for Novel Hyalodendrin-Type Metabolites

The vast and largely untapped diversity of the fungal kingdom represents a promising frontier for the discovery of new natural products. Fungi inhabiting unique and extreme environments, such as deep-sea vents, arctic soils, or as endophytes in rare plants, are particularly likely to produce novel secondary metabolites as a result of evolutionary pressures. Future research will focus on systematic screening of these unexplored fungal communities for novel analogues of This compound (B52569).

The core epipolythiodiketopiperazine (ETP) structure, which is characteristic of this compound, is a promising scaffold for biological activity. mdpi.com Isolating new ETP-containing compounds could lead to the discovery of molecules with improved potency, selectivity, or novel mechanisms of action. mdpi.com For instance, studies have identified diverse fungal genera, including Hyalodendron, from unconventional environments like stone monuments, highlighting the potential for finding novel strains and, by extension, novel metabolites in such niches. researchgate.net A targeted discovery pipeline, combining modern cultivation techniques with advanced analytical methods like genomics and metabolomics, will be essential to efficiently identify new this compound-type molecules from the vast pool of undiscovered fungal species.

Table 1: Potential Sources for Novel Fungal Metabolites

| Environment Type | Examples | Rationale |

|---|---|---|

| Extreme Environments | Hydrothermal vents, hypersaline waters, polar regions | Organisms are adapted to unique biochemical pathways, potentially leading to novel molecular structures. |

| Endophytic Fungi | Residing within plant tissues (e.g., from rainforests, mangroves) | Co-evolution with host plants may drive the production of unique bioactive compounds for defense or symbiosis. |

| Unexplored Terrains | Stone surfaces, caves, deserts | Fungi in these niches are less studied and may harbor undiscovered species and metabolites. researchgate.net |

| Marine Fungi | Associated with sponges, algae, corals | The marine environment is a rich source of chemical diversity, yielding many novel natural products. |

Advanced Synthetic Strategies for Complex this compound Analogues

The total synthesis of this compound and other ETP natural products presents a significant challenge to organic chemists due to the sterically congested and reactive disulfide bridge within the bicyclo[2.2.2]octane core. rsc.org Overcoming these hurdles is crucial not only for confirming the structure of natural products but also for generating analogues with potentially superior therapeutic properties.

Future synthetic efforts will likely focus on developing more efficient and stereoselective methods for constructing the ETP scaffold. mdpi.com Recent breakthroughs include the development of asymmetric synthesis routes that allow for the preparation of chiral ETP moieties, as demonstrated in the first asymmetric synthesis of (+)-Hyalodendrin. rsc.org Strategies such as the directed oxidation of diketopiperazines and novel oxidative sulfenylation techniques are paving the way for more practical and scalable syntheses. acs.orgresearchgate.net These advanced methods will enable the creation of a diverse library of this compound analogues, allowing for a systematic exploration of structure-activity relationships (SAR). The ability to synthetically modify the core structure will be instrumental in optimizing the compound's biological activity and drug-like properties. ucl.ac.uk

Deeper Mechanistic Elucidation at the Sub-Cellular and Molecular Level

While this compound is known to possess potent biological activities, including anticancer properties, a detailed understanding of its mechanism of action at the molecular level is still emerging. The reactive disulfide bridge of the ETP core is believed to be essential for its bioactivity, likely through interactions with key cellular proteins and redox processes. mdpi.com

Future research must aim to precisely identify the molecular targets of this compound. Studies have already shown that (-)-Hyalodendrin can alter the phosphorylation level of the tumor suppressor protein p53 and affect the expression of heat shock proteins like HSP60 and HSP70 in breast cancer cells. researchgate.net A deeper investigation using advanced chemical proteomics and cellular imaging techniques will be necessary to map the full spectrum of its protein interactions. Elucidating how this compound modulates specific signaling pathways will provide critical insights into its therapeutic potential and could reveal new targets for drug development. Understanding these mechanisms is a crucial step toward translating its biological activity into clinical applications.

Table 2: Known Molecular and Cellular Effects of (-)-Hyalodendrin

| Cellular Component | Observed Effect | Cell Line |

|---|---|---|

| p53 | Altered phosphorylation level | MCF7-Sh-WISP2 |

| HSP60 | Changed expression | MCF7-Sh-WISP2 |

| HSP70 | Changed expression | MCF7-Sh-WISP2 |

| PRAS40 | Changed expression | MCF7-Sh-WISP2 |

Applications of this compound and Its Analogues as Molecular Probes in Chemical Biology

Molecular probes are indispensable tools for dissecting complex biological processes. nih.gov The unique structure and potent bioactivity of this compound make it an excellent candidate for development into a chemical probe. By chemically modifying the this compound scaffold to incorporate reporter tags (e.g., fluorescent dyes) or reactive handles (e.g., alkynes or azides for click chemistry), researchers can create powerful tools to study its biological targets and mechanisms. nih.govresearchgate.net